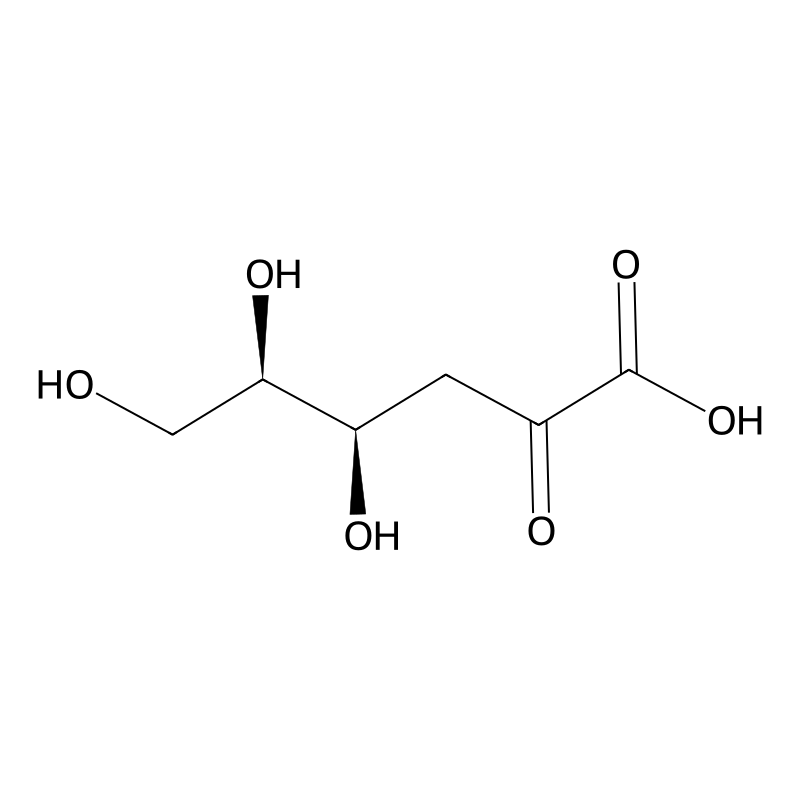

2-Keto-3-deoxy-d-gluconic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2-Keto-3-deoxy-D-gluconic acid is a keto acid belonging to the class of organic compounds known as medium-chain keto acids and derivatives. Its chemical formula is , and it is also referred to as 2-dehydro-3-deoxy-D-galactonate. This compound is characterized by a six-carbon backbone and is involved in various metabolic processes across different organisms, including bacteria and humans. It plays a significant role in the metabolism of pectin, where it acts as an inducer of pectinolysis, facilitating the breakdown of pectin in plant materials .

The chemical reactivity of 2-keto-3-deoxy-D-gluconic acid includes several key reactions:

- Phosphorylation: The compound can undergo phosphorylation to form 6-phospho-2-keto-3-deoxy-D-gluconic acid, catalyzed by the enzyme 2-dehydro-3-deoxygluconokinase. The reaction can be represented as:

- Reduction: In the presence of NAD, it can be reduced to form (4S)-4,6-dihydroxy-2,5-dioxohexanoate .

These reactions highlight its role in energy metabolism and its involvement in various biochemical pathways.

2-Keto-3-deoxy-D-gluconic acid exhibits several biological activities:

- Metabolic Role: It serves as a metabolite in Escherichia coli and other organisms, contributing to energy production and carbon source utilization.

- Inducer of Pectinolysis: It has been identified as an inducer that releases repressors from operator complexes, facilitating the degradation of pectin .

- Potential Biomarker: The presence of this compound in certain foods suggests its potential use as a biomarker for dietary intake, particularly from sources such as poultry and pigs .

The synthesis of 2-keto-3-deoxy-D-gluconic acid can be achieved through various methods:

- Enzymatic Synthesis: Utilizing specific enzymes like 2-dehydro-3-deoxygluconokinase for the conversion from precursor compounds.

- Chemical Synthesis: A one-step synthesis method has been reported using specific reagents under controlled conditions to yield the keto acid efficiently .

- Microbial Fermentation: Some studies suggest that microbial fermentation processes can also produce this compound from various substrates.

The applications of 2-keto-3-deoxy-D-gluconic acid are diverse:

- Food Industry: It may serve as a potential biomarker for food consumption studies.

- Biotechnology: Used in research related to metabolic pathways in bacteria and plants.

- Pharmaceuticals: Its role in metabolic processes makes it a candidate for further exploration in drug development targeting metabolic disorders.

Research on interaction studies involving 2-keto-3-deoxy-D-gluconic acid primarily focuses on its enzymatic interactions:

- Transport Mechanisms: The compound is transported into bacterial cells via specific permeases that facilitate its uptake as a carbon source .

- Enzyme Interactions: Studies on enzymes like 2-dehydro-3-deoxygluconokinase reveal its significance in phosphorylating this compound, indicating its central role in metabolic pathways .

Several compounds are similar to 2-keto-3-deoxy-D-gluconic acid, each with unique properties:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| D-Gluconic Acid | C6H12O7 | A sugar acid involved in various metabolic pathways. |

| D-Galactonic Acid | C6H10O6 | Similar structure; involved in galactose metabolism. |

| D-Mannonate | C6H10O6 | Related to mannitol metabolism; shares structural similarities. |

| 2-Keto-D-galactonic Acid | C6H10O6 | A keto derivative with roles in carbohydrate metabolism. |

The uniqueness of 2-keto-3-deoxy-D-gluconic acid lies in its specific role as an inducer of pectinolysis and its distinct enzymatic pathways compared to these similar compounds.

Molecular Structure and Configuration

2-Keto-3-deoxy-D-gluconic acid represents a significant intermediate in microbial carbohydrate metabolism, characterized by its distinctive structural modifications to the basic gluconic acid framework [1] [2]. The compound possesses the molecular formula C6H10O6 with a molecular weight of 178.14 g/mol and is systematically named as (4R,5R)-4,5,6-trihydroxy-2-oxohexanoic acid according to International Union of Pure and Applied Chemistry nomenclature [1] [2] [3].

The molecular architecture of 2-keto-3-deoxy-D-gluconic acid features a six-carbon backbone derived from gluconic acid with two critical structural modifications [4] [5]. The primary distinguishing feature is the presence of a ketone group at carbon position 2, replacing the hydroxyl group found in the parent gluconic acid structure [6]. Additionally, the compound exhibits deoxygenation at carbon position 3, where the hydroxyl group has been eliminated, creating the characteristic deoxy modification [1] [4].

The structural representation reveals an open-chain configuration with hydroxyl groups maintained at positions 4, 5, and 6, preserving the stereochemical arrangement essential for biological recognition and enzymatic interactions [2] [4]. The terminal carbon atom bears the carboxylic acid functionality, establishing the acidic nature of the compound [1] [6]. This configuration places 2-keto-3-deoxy-D-gluconic acid within the classification of ketoaldonic acids and hexonic acids, specifically belonging to the medium-chain keto acids and derivatives family [4] [11].

Stereochemistry and Isomeric Forms

The stereochemical properties of 2-keto-3-deoxy-D-gluconic acid are defined by the presence of two stereocenters at carbon positions 4 and 5, which establish the absolute configuration as (4R,5R) [1] [2]. This specific stereochemical arrangement distinguishes the D-enantiomer from its L-counterpart and determines the compound's biological activity and enzymatic recognition patterns [7].

The compound exists as part of a broader family of keto-deoxy sugar acids, with the D-configuration representing the naturally occurring and metabolically active form in most biological systems [4] [11]. The stereochemical designation follows the D/L nomenclature system, where the D-form indicates the spatial arrangement of substituents around the penultimate carbon atom [5] [6].

Enantiomeric considerations reveal that 2-keto-3-deoxy-L-galactonic acid represents a closely related stereoisomer, differing in the configuration at specific carbon centers [1] [23]. Research has demonstrated that enzymatic systems exhibit varying degrees of stereospecificity, with some aldolases capable of processing both D and L enantiomers, albeit with different catalytic efficiencies [7].

The structural flexibility of the molecule allows for conformational variations, particularly in aqueous solution, where hydrogen bonding patterns influence the preferred spatial arrangements [10] [11]. Nuclear magnetic resonance studies have provided detailed insights into the solution-state behavior and conformational preferences of the compound under physiological conditions [29].

Physicochemical Properties

Solubility Characteristics

2-Keto-3-deoxy-D-gluconic acid demonstrates high aqueous solubility, with experimental determinations establishing a water solubility of 134 g/L under standard conditions [10] [11]. This exceptional solubility reflects the compound's multiple hydroxyl groups and carboxylic acid functionality, which facilitate extensive hydrogen bonding with water molecules [2] [10].

The compound exhibits excellent solubility in polar solvents, including methanol and dimethyl sulfoxide, consistent with its hydrophilic character [30]. The partition coefficient values support this hydrophilic nature, with LogP determinations of -1.9 using Advanced Chemistry Development Laboratory algorithms and -1.8 using ChemAxon calculations [11]. These negative LogP values indicate a strong preference for the aqueous phase over lipophilic environments [10] [11].

The LogS value of -0.12 further confirms the compound's high aqueous solubility, positioning it among the most water-soluble organic acids in its molecular weight range [11]. This solubility profile has significant implications for biological distribution and metabolic processing, facilitating rapid cellular uptake and enzymatic conversion [4] [10].

Acid-Base Properties (pKa Values)

The acid-base behavior of 2-keto-3-deoxy-D-gluconic acid is characterized by two distinct ionization equilibria, reflecting the presence of both carboxylic acid and hydroxyl functionalities [11]. The strongest acidic pKa value has been determined as 2.91, corresponding to the deprotonation of the carboxylic acid group [11]. This value places the compound within the range typical for substituted carboxylic acids, indicating significant acidity under physiological conditions [2] [11].

The strongest basic pKa value of 12.83 relates to the deprotonation of hydroxyl groups under highly alkaline conditions [11]. This high pKa value demonstrates that the hydroxyl groups remain predominantly protonated under normal physiological pH ranges [4] [11].

Under physiological conditions (pH 7.0-7.4), the compound exists predominantly in its anionic form due to deprotonation of the carboxylic acid group, resulting in a net charge of -1 [11] [22]. This ionization state influences cellular transport mechanisms and enzyme binding interactions [4] [11].

Stability Under Various Conditions

The stability profile of 2-keto-3-deoxy-D-gluconic acid varies significantly with environmental conditions, particularly pH and temperature [12] [13]. Under neutral to mildly acidic conditions (pH 6.0-7.0), the compound demonstrates reasonable stability, maintaining structural integrity for extended periods at room temperature [3] [12].

Extreme pH conditions pose challenges to compound stability, with strong acidic environments (pH < 2) and highly alkaline conditions (pH > 10) promoting hydrolytic degradation reactions [13] [30]. Temperature sensitivity becomes pronounced above 45°C, where accelerated decomposition occurs, particularly in the presence of metal ions that may catalyze oxidative processes [13].

Storage recommendations typically specify refrigeration at 2-8°C to maintain compound integrity over extended periods [12]. The solid-state form exhibits enhanced stability compared to aqueous solutions, where hydrolytic processes may gradually degrade the compound structure [3] [12].

Structural Variants and Derivatives

Phosphorylated Forms (2-Keto-3-deoxy-6-phosphogluconic acid)

The phosphorylated derivative, 2-keto-3-deoxy-6-phosphogluconic acid, represents a crucial metabolic intermediate formed through the phosphorylation of 2-keto-3-deoxy-D-gluconic acid [14] [15]. This compound, bearing the molecular formula C6H11O9P and molecular weight of 258.12 g/mol, incorporates a phosphate group at the terminal carbon position [14] [18].

The systematic nomenclature identifies this derivative as (4S,5R)-4,5-dihydroxy-2-oxo-6-(phosphonooxy)hexanoic acid, with the Chemical Abstracts Service number 27244-54-8 [14] [18] [31]. The phosphorylation modification significantly alters the compound's physical properties, increasing the molecular weight and introducing additional negative charges [22] [31].

The phosphorylated form serves as the substrate for 2-dehydro-3-deoxy-phosphogluconate aldolase, a key enzyme in the Entner-Doudoroff pathway [15] [16] [17]. Crystal structure analyses have revealed the detailed molecular interactions governing enzyme-substrate recognition, with specific binding sites accommodating the phosphate group [15] [21].

Research has demonstrated that the phosphorylated derivative exhibits enhanced enzyme specificity compared to the non-phosphorylated parent compound [16] [17]. The phosphate moiety provides additional binding interactions that stabilize enzyme-substrate complexes and facilitate catalytic turnover [20] [21].

| Property | 2-Keto-3-deoxy-D-gluconic acid | 2-Keto-3-deoxy-6-phosphogluconic acid |

|---|---|---|

| Molecular Formula | C6H10O6 | C6H11O9P |

| Molecular Weight (g/mol) | 178.14 | 258.12 |

| Net Charge | -1 | -3 |

| CAS Number | 17510-99-5 | 27244-54-8 |

Related Keto-Deoxy Sugar Acids

The family of keto-deoxy sugar acids encompasses several structurally related compounds that share the characteristic combination of ketone and deoxy functionalities [19] [24] [27]. 2-Keto-3-deoxy-galactonic acid represents a closely related analog, differing in the stereochemical configuration at specific carbon centers while maintaining the fundamental structural framework [23] [24].

Research has identified both D and L enantiomers of keto-deoxy-galactonic acid, with distinct biological roles and enzymatic specificities [24]. The L-enantiomer participates in fungal pectin catabolism pathways, while the D-form functions in bacterial galactose metabolism [24]. These compounds demonstrate the structural diversity possible within the keto-deoxy sugar acid family [19] [24].

Additional related compounds include various deoxy-gluconic acid derivatives that lack the ketone functionality but retain the deoxy modification [26] [27]. 2-Deoxy-D-gluconic acid, bearing the molecular formula C6H12O6, represents such a derivative where the ketone group is replaced by a methylene group [26].

The broader classification of sugar acids encompasses ulosonic acids, which include ketodeoxyoctulosonic acid and neuraminic acid derivatives [27]. These compounds share structural features with 2-keto-3-deoxy-D-gluconic acid, including the presence of ketone groups and carboxylic acid functionalities [27].

Synthetic accessibility of these related compounds has been enhanced through biocatalytic approaches, utilizing specific dehydratases and aldolases to generate stereochemically pure products [19]. One-step biocatalytic synthesis procedures have demonstrated high yields and stereochemical fidelity, making these compounds increasingly accessible for research applications [19].

Historical Discovery and Elucidation

The Entner-Doudoroff pathway was first discovered in 1952 by Nathan Entner and Michael Doudoroff in the bacterium Pseudomonas saccharophila [1] [2] [3]. This groundbreaking discovery revealed an alternative route for glucose catabolism that was distinct from the well-established Embden-Meyerhof-Parnas pathway and the pentose phosphate pathway. Several years later, MacGee and Doudoroff (1954) extended their findings, demonstrating that this pathway was also present in Escherichia coli [2] [4].

Initially, the Entner-Doudoroff pathway was thought to be restricted to gram-negative bacteria, representing a metabolic curiosity rather than a fundamental biochemical route [4] [5]. However, subsequent research has dramatically expanded our understanding of its distribution and significance. The pathway is now recognized as being present in all three phylogenetic domains of life, including the most deeply rooted Archaea [2] [4] [6]. This ubiquity strongly suggests that the Entner-Doudoroff pathway is of far greater importance in nature than was previously recognized.

Remarkably, recent evolutionary studies have proposed that the Entner-Doudoroff pathway may actually predate the Embden-Meyerhof-Parnas pathway in evolutionary terms [2] [4] [6] [7]. This hypothesis is based on the widespread occurrence of modified Entner-Doudoroff pathways among saccharolytic archaea and the observation that the Embden-Meyerhof-Parnas pathway may have originally served an anabolic function before being repurposed for catabolism [7].

Enzymatic Steps and Intermediates

The classical Entner-Doudoroff pathway employs two unique enzymes that distinguish it from other glycolytic routes: 6-phosphogluconate dehydratase (encoded by edd) and 2-keto-3-deoxy-6-phosphogluconate aldolase (encoded by eda) [8] [9] [10]. The pathway proceeds through the following sequential enzymatic steps:

Step 1: Glucose Phosphorylation

Glucose is phosphorylated to glucose 6-phosphate by either hexokinase or the phosphoenolpyruvate-dependent phosphotransferase system [10] [11].

Step 2: Oxidation to 6-Phosphogluconolactone

Glucose 6-phosphate is oxidized by glucose-6-phosphate dehydrogenase to form 6-phosphogluconolactone, generating one molecule of nicotinamide adenine dinucleotide phosphate hydrogen (NADPH) [10] [11].

Step 3: Hydrolysis to 6-Phosphogluconate

6-Phosphogluconolactone is hydrolyzed by gluconolactonase to produce 6-phosphogluconate [10] [11].

Step 4: Dehydration to 2-Keto-3-deoxy-6-phosphogluconate

6-Phosphogluconate undergoes dehydration catalyzed by 6-phosphogluconate dehydratase to form 2-keto-3-deoxy-6-phosphogluconate (KDPG), the characteristic intermediate of the pathway [12] [13] [10].

Step 5: Aldol Cleavage

KDPG is cleaved by KDPG aldolase through a reversible, stereospecific retro-aldol reaction to yield pyruvate and D-glyceraldehyde 3-phosphate [12] [14] [15] [16].

Step 6: Conversion to Pyruvate

Glyceraldehyde 3-phosphate is subsequently metabolized through the lower portion of the glycolytic pathway to generate a second molecule of pyruvate [10] [11].

The overall stoichiometry of the classical Entner-Doudoroff pathway yields one molecule of adenosine triphosphate (ATP), one molecule of nicotinamide adenine dinucleotide hydrogen (NADH), and one molecule of NADPH per glucose molecule processed [17] [10]. This contrasts with glycolysis, which produces two molecules of ATP and two molecules of NADH per glucose molecule [17] [11].

Metabolic Regulation and Control Points

The regulation of the Entner-Doudoroff pathway involves multiple transcriptional and post-transcriptional control mechanisms that respond to carbon source availability and cellular metabolic demands. In Escherichia coli, the primary regulatory element is the repressor protein GntR, which belongs to the GalR-LacI family of transcriptional regulators [18] [19] [20] [21].

GntR-Mediated Regulation

GntR negatively regulates the expression of key Entner-Doudoroff pathway genes, including edd and eda, as well as gluconate transport and phosphorylation genes [18] [19] [20]. The repressor binds to consensus operator sequences found in the promoter regions of these genes [20] [21]. Gluconate acts as the true inducer of the system by binding to GntR and reducing its affinity for operator DNA, thereby derepressing gene expression [20] [21].

Multiple Promoter Systems

The eda gene, encoding KDPG aldolase, demonstrates particularly complex regulation with transcription initiating from three distinct promoters designated P1, P2, and P4 [19] [22]. Each promoter responds to different physiological conditions:

- P1 Promoter: Controls eda induction during growth on gluconate and is directly regulated by GntR [19] [22]

- P2 Promoter: Mediates eda induction during growth on glucuronate and galacturonate and is regulated by KdgR [19] [22]

- P4 Promoter: Becomes active under phosphate starvation conditions and is controlled by PhoB [19] [22]

Catabolite Repression

The Entner-Doudoroff pathway genes are subject to catabolite repression, with expression being activated by the cyclic adenosine monophosphate-cyclic adenosine monophosphate receptor protein complex [20] [21]. Interestingly, gluconate itself functions as both an inducer and a catabolite-repressing sugar, creating a complex regulatory network [20] [21].

Additional Regulatory Factors

CsrA (carbon storage regulator A) also influences Eda synthesis through an indirect mechanism that may be involved in carbon starvation responses [19]. Furthermore, IdnR, a regulator of idonate metabolism, has been shown to exert regulatory effects on Entner-Doudoroff pathway operons, suggesting cross-regulation between different sugar acid utilization systems [23].

Bacterial Metabolism of 2-Keto-3-deoxy-d-gluconic acid

Escherichia coli Metabolism

In Escherichia coli, 2-keto-3-deoxy-d-gluconic acid plays a central role in sugar acid metabolism through the Entner-Doudoroff pathway. The compound serves as a crucial metabolic intermediate that connects various sugar acid catabolic routes to central carbon metabolism [2] [9]. The organism possesses both high-affinity (GntT) and low-affinity (GntU) gluconate transporters, along with a thermoresistant gluconokinase (GntK) that phosphorylates gluconate to 6-phosphogluconate [18] [24].

The Entner-Doudoroff pathway in E. coli is particularly important for growth in both intestinal and aquatic environments, where sugar acids represent significant nutrient sources [2] [4]. Strains with mutations blocking the pathway are unable to grow on gluconate, glucuronate, or galacturonate and show impaired colonization ability in mouse intestinal models [9] [25]. This highlights the ecological and pathophysiological significance of 2-keto-3-deoxy-d-gluconic acid metabolism in this organism.

The pathway enzymes in E. coli are induced by growth on gluconate, glucuronate, or methyl-β-D-glucuronide, as well as by phosphate limitation and carbon starvation [19] [22]. The unique KDPG intermediate (phosphorylated form of 2-keto-3-deoxy-d-gluconic acid) serves as the sole intermediate through which uronic acids feed into the pathway, explaining the dependency of their metabolism on an intact Entner-Doudoroff system [9].

Pseudomonas Metabolism

Pseudomonas species, particularly Pseudomonas aeruginosa, utilize the Entner-Doudoroff pathway as their primary route for glucose catabolism [26] [27]. Unlike many other bacteria that employ glycolysis as the main glycolytic pathway, Pseudomonas organisms have evolved to depend heavily on the Entner-Doudoroff pathway for energy generation.

In P. aeruginosa, all strains catabolize glucose through the Entner-Doudoroff pathway with fully respiratory metabolism and no overflow metabolism [26]. This pathway, together with other NADPH-supplying reactions, provides significantly more NADPH than needed for anabolism, conferring a benefit for the pathogen to counteract oxidative stress imposed by the host [26].

A particularly interesting regulatory mechanism has been discovered in P. aeruginosa involving RccR, a transcriptional regulator that uses 2-keto-3-deoxy-6-phosphogluconate (KDPG) as a signal molecule [27]. RccR binds to KDPG with high affinity (Kd = 3.31 μM) and modulates the expression of genes involved in pyruvate metabolism and the glyoxylate shunt pathway [27]. This KDPG-sensing mechanism represents a sophisticated regulatory system linking central carbon metabolism to cellular metabolic states.

The metabolic flexibility of P. aeruginosa is enhanced by the recruitment of the pentose phosphate pathway exclusively for biosynthetic purposes, while the Entner-Doudoroff pathway handles the majority of catabolic flux [26]. Interestingly, most glucose-grown strains exhibit significant flux through the glyoxylate shunt, demonstrating the metabolic versatility that characterizes this organism [26].

Other Bacterial Systems

The utilization of 2-keto-3-deoxy-d-gluconic acid extends beyond the classic model organisms to include a diverse array of bacterial species with specialized metabolic adaptations. Vibrio cholerae provides an excellent example of how the Entner-Doudoroff pathway can be linked to virulence gene expression [25]. In this pathogen, activation of the Entner-Doudoroff pathway leads to upregulation of virulence genes including toxT, tcpA, and ctxA, which are responsible for colonization and toxin production [25].

Flavobacterium species demonstrate the utilization of 2-keto-3-deoxy-d-gluconic acid in the context of alginate metabolism [28]. These organisms possess specialized alginate-metabolizing gene clusters that include KDG kinase and KDPG aldolase enzymes with distinct properties compared to their Proteobacteria counterparts [28]. The enzymes show only 19% and 22% sequence identity, respectively, with corresponding enzymes from Saccharophagus degradans, suggesting independent evolutionary origins [28].

Marine bacteria such as Saccharophagus degradans utilize 2-keto-3-deoxy-d-gluconic acid as an intermediate in alginate degradation pathways [28]. The combined action of alginate lyases, DEH reductase, KDG kinase, and KDPG aldolase enables these organisms to convert complex polysaccharides to central metabolic intermediates with high efficiency [28].

The taxonomic distribution of the Entner-Doudoroff pathway reveals its presence in numerous pathogenic bacteria including Salmonella enterica, Neisseria gonorrhoeae, Klebsiella pneumoniae, Helicobacter pylori, Legionella pneumophila, and Xanthomonas campestris [25] [29]. This widespread occurrence suggests that 2-keto-3-deoxy-d-gluconic acid metabolism may play important roles in pathogen survival and adaptation within host environments.

Archaeal Variations of KDG Metabolism

Semiphosphorylative ED Pathway

The semiphosphorylative Entner-Doudoroff pathway represents a unique metabolic adaptation found primarily in halophilic archaea and certain bacterial species [30] [31] [32]. This pathway variant differs from the classical Entner-Doudoroff pathway in the timing and location of the phosphorylation step, with significant implications for 2-keto-3-deoxy-d-gluconic acid metabolism.

In the semiphosphorylative pathway, glucose is first oxidized to gluconate via glucose dehydrogenase, followed by dehydration of gluconate to 2-keto-3-deoxy-d-gluconic acid (KDG) by gluconate dehydratase [30] [31] [33]. The key distinguishing feature is that phosphorylation occurs at the KDG level rather than at the initial glucose step. KDG kinase phosphorylates KDG to form 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is subsequently cleaved by KDPG aldolase to yield pyruvate and glyceraldehyde 3-phosphate [30] [31] [33].

Haloferax volcanii serves as a well-characterized model organism for the semiphosphorylative pathway [33]. Research has identified and characterized the key enzymes including glucose dehydrogenase, gluconate dehydratase, and KDPG aldolase, with functional involvement confirmed through knockout mutant analyses [33]. The pathway demonstrates the metabolic flexibility of halophilic archaea in adapting to their extreme environmental conditions.

The semiphosphorylative pathway has also been documented in Clostridium species, such as Clostridium aceticum, indicating convergent evolution of this metabolic strategy across different phylogenetic groups [31]. The conservation of this pathway organization suggests adaptive advantages in specific environmental niches, particularly those characterized by high salinity or other extreme conditions.

Nonphosphorylative ED Pathway

The nonphosphorylative Entner-Doudoroff pathway represents the most radical departure from classical glucose catabolism, operating without any phosphorylated intermediates [34] [35] [36] [37]. This pathway is primarily found in thermoacidophilic archaea, including Sulfolobus, Thermoplasma, and Picrophilus species.

In the nonphosphorylative pathway, glucose is converted to 2-keto-3-deoxy-d-gluconic acid through the same initial steps as the semiphosphorylative route [34] [35] [37]. However, instead of phosphorylation, KDG is directly cleaved by a specialized KDG aldolase to produce pyruvate and glyceraldehyde [34] [35] [37]. The glyceraldehyde is subsequently oxidized to glycerate by a novel NADP-dependent glyceraldehyde dehydrogenase, and glycerate is finally phosphorylated by a specific kinase to form 2-phosphoglycerate [34] [35].

Picrophilus torridus exemplifies the strictly nonphosphorylative pathway, where glucose degradation proceeds entirely through non-phosphorylated intermediates until the final phosphorylation step [34] [35] [37]. The pathway has been confirmed through in vivo labeling experiments using [1-13C]- and [3-13C]glucose, which demonstrated that label appears exclusively in the C-1 and C-3 positions of alanine, consistent with Entner-Doudoroff pathway operation [37].

The KDG aldolase from P. torridus shows remarkable substrate specificity, demonstrating up to 2,000-fold higher catalytic efficiency for KDG compared to KDPG [37]. This enzyme forms a distinct phylogenetic cluster separate from the bifunctional KD(P)G aldolases found in other archaea, indicating independent evolutionary origins [37].

Sulfolobus solfataricus and Thermoproteus tenax represent organisms with branched Entner-Doudoroff pathways, where both semiphosphorylative and nonphosphorylative routes operate in parallel [32] [38]. This metabolic redundancy may provide these organisms with enhanced flexibility in responding to varying substrate availability and environmental conditions.

Taxonomic Distribution and Evolutionary Aspects

Occurrence in Gram-negative Bacteria

The Entner-Doudoroff pathway shows widespread distribution among gram-negative bacteria, where it serves diverse physiological roles ranging from primary carbon metabolism to specialized substrate utilization [25] [29]. Genomic surveys of completed bacterial genomes have revealed the presence of Entner-Doudoroff pathway genes in numerous gram-negative species, confirming earlier biochemical observations [29].

The pathway is particularly prevalent among Proteobacteria, where it occurs in multiple families including Enterobacteriaceae, Pseudomonadaceae, and Vibrionaceae [25] [29] [39]. In Escherichia coli and related enteric bacteria, the pathway primarily functions in sugar acid catabolism, particularly for gluconate, glucuronate, and galacturonate utilization [2] [9] [25].

Pseudomonas species represent the archetypal example of Entner-Doudoroff pathway dependence among gram-negative bacteria [26] [39]. These organisms utilize the pathway as their primary route for glucose catabolism, with the classical glycolytic pathway playing a secondary role [26]. This metabolic preference extends across the genus, including plant pathogens like Xylella fastidiosa and human pathogens like Pseudomonas aeruginosa [39].

Marine and environmental bacteria demonstrate specialized applications of the Entner-Doudoroff pathway for complex carbohydrate degradation [28]. Flavobacterium species utilize the pathway for alginate metabolism, while other marine bacteria employ it for processing various polysaccharides encountered in their natural habitats [28].

The distribution pattern among gram-negative bacteria suggests that the Entner-Doudoroff pathway provides selective advantages in specific ecological niches, particularly those involving complex carbon sources or environments requiring rapid metabolic adaptation [25] [29].

Occurrence in Gram-positive Bacteria

The occurrence of the Entner-Doudoroff pathway in gram-positive bacteria is considerably more limited compared to gram-negative species, with Enterococcus faecalis representing a notable exception [17] [25]. This restricted distribution has led to the general perception that the pathway is primarily a gram-negative bacterial trait [29] [40].

Early biochemical surveys concluded that gram-positive bacteria rarely possess functional Entner-Doudoroff pathway activity [40]. However, genomic analyses have revealed that some gram-positive bacteria may possess genes with similarity to Entner-Doudoroff pathway enzymes, though their functional significance remains unclear [29].

The limited occurrence in gram-positive bacteria may reflect fundamental differences in cell wall structure, metabolic organization, or evolutionary pressures compared to gram-negative bacteria [29]. The thick peptidoglycan layer characteristic of gram-positive bacteria might influence substrate transport or metabolic flux patterns in ways that make the Entner-Doudoroff pathway less advantageous.

Clostridium species represent an interesting exception, with some strains possessing semiphosphorylative Entner-Doudoroff pathway variants similar to those found in halophilic archaea [31]. This convergent evolution suggests that specific environmental conditions may favor this metabolic strategy regardless of phylogenetic affiliation.

The rarity of the Entner-Doudoroff pathway in gram-positive bacteria underscores the importance of understanding the metabolic and ecological factors that influence pathway distribution across bacterial taxa [29] [40].

Presence in Archaea and Other Organisms

The presence of Entner-Doudoroff pathway variants in archaea represents one of the most striking examples of metabolic diversity within this domain [30] [41] [42] [38]. Archaeal versions of the pathway demonstrate remarkable innovation in enzyme function and pathway organization, often involving novel enzymes not found in bacterial systems.

Halophilic archaea, including Haloferax volcanii, Halobacterium salinarum, and Natronomonas pharaonis, utilize semiphosphorylative Entner-Doudoroff pathways for glucose catabolism [30] [33]. These organisms have evolved specialized enzymes adapted to high-salt environments, including glucose dehydrogenases, gluconate dehydratases, and KDG kinases with enhanced salt tolerance [30] [33].

Thermoacidophilic archaea demonstrate even more radical departures from classical Entner-Doudoroff pathway organization [34] [41] [38] [37]. Sulfolobus species possess branched pathways that can operate through both semiphosphorylative and nonphosphorylative routes, providing metabolic flexibility under extreme conditions [38]. Picrophilus torridus employs a strictly nonphosphorylative pathway with novel enzyme specificities adapted to acidic and high-temperature environments [37].

The evolutionary implications of archaeal Entner-Doudoroff pathway diversity are profound [41] [42] [43] [44]. Phylogenetic analyses suggest that the pathway may be more ancient than previously thought, with the possibility that it predates the Embden-Meyerhof-Parnas pathway [7]. The presence of pathway variants in the most deeply rooted archaeal lineages supports this hypothesis [41] [45].

Recent discoveries have extended the taxonomic range of Entner-Doudoroff pathway occurrence to include cyanobacteria, algae, and even some plants [46] [47]. Synechocystis species possess Entner-Doudoroff pathway genes, though their functional significance in photosynthetic organisms remains an active area of research [48]. The presence of the pathway in Hordeum vulgare (barley) provides direct evidence for its occurrence in higher plants [47].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

2-Keto-3-Deoxygluconate